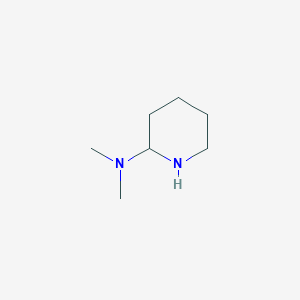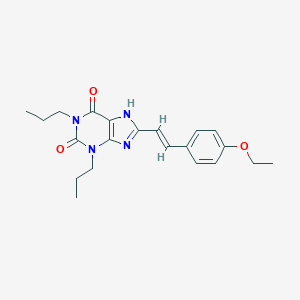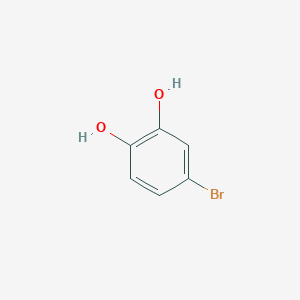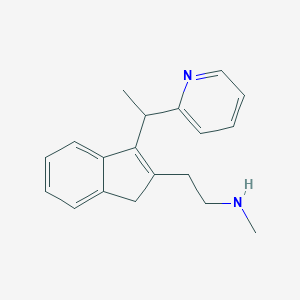![molecular formula C19H20N2O2 B119978 N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 151889-03-1](/img/structure/B119978.png)
N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide
Descripción general
Descripción
“N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide” is a phenylindole . It is a chemical compound with the formula C19H20N2O2 . It is also known as 2-phenylmelatonin .
Molecular Structure Analysis
The molecular structure of “N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide” can be represented by the InChI string: InChI=1S/C19H20N2O2/c1-13(22)20-11-10-16-17-12-15(23-2)8-9-18(17)21-19(16)14-6-4-3-5-7-14/h3-9,12,21H,10-11H2,1-2H3,(H,20,22) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide” include a molecular weight of 308.375 , a density of 1.2±0.1 g/cm3, a boiling point of 512.8±40.0 °C at 760 mmHg, and a flash point of 264.0±27.3 °C .Aplicaciones Científicas De Investigación
Melatonin Receptor Agonist
2-Phenylmelatonin is a potent and selective melatonin receptor agonist . It has been found to have sub-micromolar potency at melatonin receptors, with an EC50 of 0.36 nM . This makes it a valuable tool in research involving melatonin receptors MT1 and MT2 .
Circadian Rhythm Synchronization
Melatonin receptors MT1 and MT2, which 2-Phenylmelatonin targets, are involved in synchronizing circadian rhythms . This makes 2-Phenylmelatonin potentially useful in research related to sleep and mood disorders, type-2 diabetes, and cancer .
Cardioprotective Role
There is evidence suggesting a cardioprotective role for melatonin and its agonists, including 2-Phenylmelatonin . This compound could potentially be used in research aimed at developing treatments for various heart diseases .
Structure-Based Drug Discovery
The recent discovery of the X-ray crystal structures of MT1 and MT2 receptors has facilitated the design of highly selective melatonin lead compounds and therapeutic agents . As a melatonin analog, 2-Phenylmelatonin can be used in structure-based drug discovery .
Biased Signaling Research
Some melatonin receptor agonists, including 2-Phenylmelatonin, have been found to display biased signaling . This means they can preferentially activate certain signaling pathways over others, which is a property that can be exploited in drug development .
Quantum Mechanics Research
2-Phenylmelatonin has been used in quantum mechanics research to investigate the binding modes and affinities of melatonin and its analogs with melatonin receptors . This kind of research can provide valuable insights into the molecular mechanisms of melatonin receptor activation .
Mecanismo De Acción
Target of Action
2-Phenylmelatonin, also known as UCM 608 or N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide, is a highly potent melatonin agonist . It primarily targets the melatonin receptors MT1 and MT2 . These receptors are involved in synchronizing circadian rhythms and are important targets for treating sleep and mood disorders, type-2 diabetes, and cancer .
Mode of Action
2-Phenylmelatonin interacts with its targets, the MT1 and MT2 receptors, by binding to them with higher affinity and greater potency than melatonin itself . The EC50 values for G protein activation in MT1 and MT2-transfected cells are 65 and 58 pM respectively . This interaction results in the activation of these receptors, leading to various downstream effects.
Biochemical Pathways
The activation of MT1 and MT2 receptors by 2-Phenylmelatonin affects several biochemical pathways. These receptors are G protein-coupled receptors (GPCRs) that respond to the neurohormone melatonin . They share canonical helical 7-transmembrane (7-TM) topology , and their activation can lead to various downstream effects, including the synchronization of circadian rhythms .
Pharmacokinetics
It is known that the bioavailability of oral melatonin, which is structurally similar to 2-phenylmelatonin, ranges from 9 to 33% . Factors such as age, caffeine, smoking, oral contraceptives, feeding status, and fluvoxamine can affect the pharmacokinetics of melatonin , and it is possible that they may also influence the pharmacokinetics of 2-Phenylmelatonin.
Result of Action
The activation of MT1 and MT2 receptors by 2-Phenylmelatonin leads to various molecular and cellular effects. For example, in isolated strips of the guinea-pig proximal colon, 2-Phenylmelatonin caused a concentration-dependent contractile response . This suggests that 2-Phenylmelatonin may have a role in regulating gastrointestinal motility.
Action Environment
The action, efficacy, and stability of 2-Phenylmelatonin can be influenced by various environmental factors. For instance, the presence of other molecules, such as caffeine or oral contraceptives, can affect the pharmacokinetics of 2-Phenylmelatonin . Additionally, the physiological environment, such as the pH or temperature, could potentially influence the stability and action of 2-Phenylmelatonin.
Propiedades
IUPAC Name |
N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(22)20-11-10-16-17-12-15(23-2)8-9-18(17)21-19(16)14-6-4-3-5-7-14/h3-9,12,21H,10-11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCLARYYBGKCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398573 | |
| Record name | 2-PHENYLMELATONIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |
CAS RN |
151889-03-1 | |
| Record name | N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151889-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PHENYLMELATONIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)


![Cyclopenta[cd]pyrene](/img/structure/B119913.png)




![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)


![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)